

AMG319 off-target effects in preclinical models

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Compound of Interest

Compound Name: **AMG319**
Cat. No.: **B612258**

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AMG319 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the observed off-target effects of **AMG319** in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target effect of **AMG319** observed in preclinical models?

A1: The most significant off-target effect of **AMG319** in preclinical settings is not a classic interaction with an unrelated kinase, but rather an on-target-mediated immunotoxicity. **AMG319**, a selective PI3K δ inhibitor, has been shown to suppress the function and reduce the number of regulatory T cells (Tregs).^{[1][2][3][4][5][6]} This occurs because Tregs also rely on the PI3K δ signaling pathway for their function and maintenance.

Q2: What are the physiological consequences of Treg suppression by **AMG319** in preclinical models?

A2: In mouse models, the suppression of Tregs by **AMG319** leads to immune-related adverse events (irAEs), with the most notable being colitis (inflammation of the colon).^{[1][2][4][5]} This is believed to be caused by an imbalance in the immune system, where the reduction in immunosuppressive Tregs allows for an overactivation of other T cell populations, such as T

helper 17 (TH17) and cytotoxic CD8+ T cells (TC17), leading to inflammation in tissues like the colon.[1][2][4][5]

Q3: How selective is **AMG319** for PI3K δ over other kinases?

A3: **AMG319** is highly selective for PI3K δ . In a cell-based selectivity screen, it was found to be 200 to over 5000-fold more selective for PI3K δ compared to other PI3K class I isoforms.[7] Furthermore, in a broad kinase screen of 402 kinases, **AMG319** was considered inactive at a concentration of 10 μ M against non-PI3K class I kinases.[7]

Q4: I am observing unexpected inflammatory responses in my in vivo experiments with **AMG319**. What could be the cause?

A4: Unexpected inflammatory responses, particularly in tissues like the gastrointestinal tract, are likely due to the on-target effect of **AMG319** on regulatory T cells (Tregs). Inhibition of PI3K δ in Tregs can impair their immunosuppressive function, leading to a hyperactivated immune state. It is crucial to monitor for signs of immune-mediated toxicity, such as weight loss, diarrhea, and histological evidence of inflammation in your animal models.

Q5: How can the immune-related adverse events associated with **AMG319** be mitigated in preclinical studies?

A5: Studies in mouse models have suggested that an intermittent dosing regimen of a PI3K δ inhibitor can help to mitigate the associated toxicities.[1][2] A modified treatment schedule, such as four days on and three days off, has been shown to reduce tumor growth without inducing the pathogenic T cells in the colon that are associated with colitis.[2] Researchers encountering toxicity issues may consider exploring alternative dosing strategies.

Data Presentation

Table 1: In Vitro Selectivity of AMG319 Against PI3K Isoforms

PI3K Isoform	Selectivity Fold-Change vs. PI3K δ	Reference
PI3K α	>5000	[7]
PI3K β	>5000	[7]
PI3K γ	200	[7]

Table 2: Kinome-Wide Selectivity of AMG319

Kinase Panel	Concentration	Activity	Reference
402 Non-PI3K Class I Kinases	10 μ M	Inactive	[7]

Experimental Protocols

Protocol 1: Assessment of Colitis in a Mouse Model

This protocol is a general guideline based on methodologies used to induce and assess colitis in preclinical models, which is a key observed off-target effect of **AMG319**.

1. Animal Model:

- C57BL/6 mice are commonly used.

2. Induction of Colitis (DSS Model - for comparative purposes):

- Administer 2-3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 days.
- For **AMG319**-induced colitis, the drug would be administered at the desired dose and schedule, and the development of colitis would be monitored.

3. Monitoring and Scoring:

- Daily Monitoring: Record body weight, stool consistency, and presence of blood in the stool.
- Disease Activity Index (DAI): Calculate a DAI score based on the following parameters (example scoring):

- Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
- Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)
- Bleeding: 0 (none), 2 (slight), 4 (gross)

4. Histological Analysis:

- At the end of the study, sacrifice the mice and collect the colon.
- Fix the colon in 10% neutral buffered formalin and embed in paraffin.
- Section the tissue and stain with Hematoxylin and Eosin (H&E).
- Score for inflammation severity, extent, and crypt damage.

Protocol 2: Flow Cytometry Analysis of Regulatory T Cells (Tregs)

This protocol provides a general framework for identifying and quantifying Tregs from mouse splenocytes or tumor-infiltrating lymphocytes.

1. Cell Preparation:

- Prepare a single-cell suspension from the spleen or tumor tissue.
- For tumors, this will involve mechanical dissociation and enzymatic digestion.
- Perform a red blood cell lysis if necessary.

2. Surface Staining:

- Resuspend cells in FACS buffer (e.g., PBS with 2% FBS).
- Incubate with antibodies against surface markers. A typical panel for Tregs includes:
 - CD3 (to identify T cells)
 - CD4 (to identify helper T cells)
 - CD25 (highly expressed on Tregs)
 - CD127 (low to negative on Tregs)

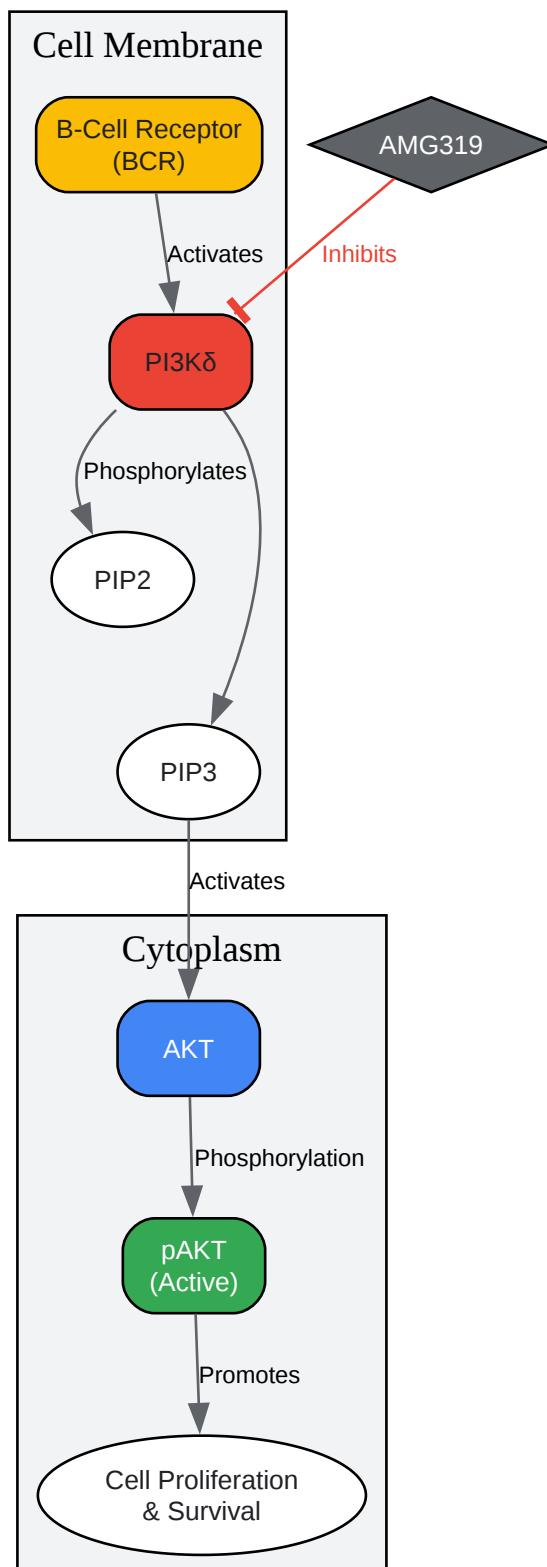
3. Intracellular Staining for Foxp3:

- After surface staining, fix and permeabilize the cells using a commercially available Foxp3 staining buffer set.
- Incubate with an antibody against Foxp3, the master transcription factor for Tregs.

4. Data Acquisition and Analysis:

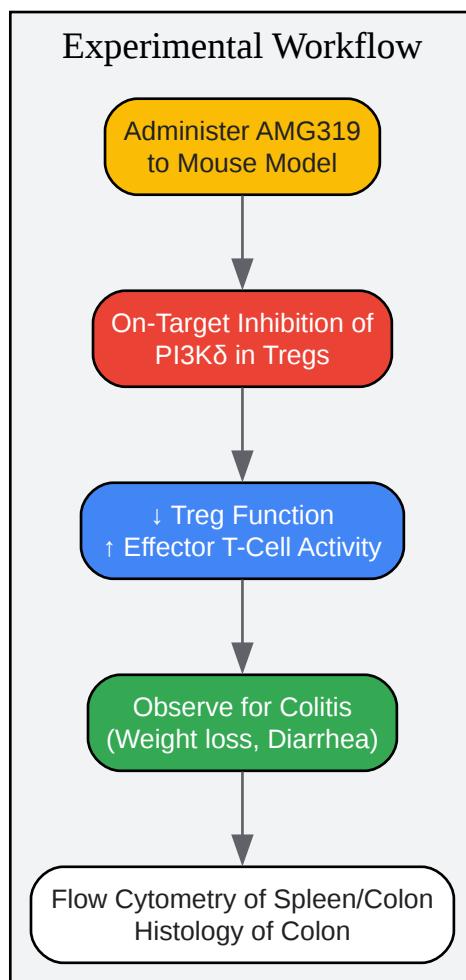
- Acquire the stained cells on a flow cytometer.
- Gate on live, single cells, then on CD3+ T cells, followed by CD4+ helper T cells.
- From the CD4+ population, identify Tregs as CD25+ and Foxp3+. The additional use of CD127 (low/negative) can further refine the Treg population.

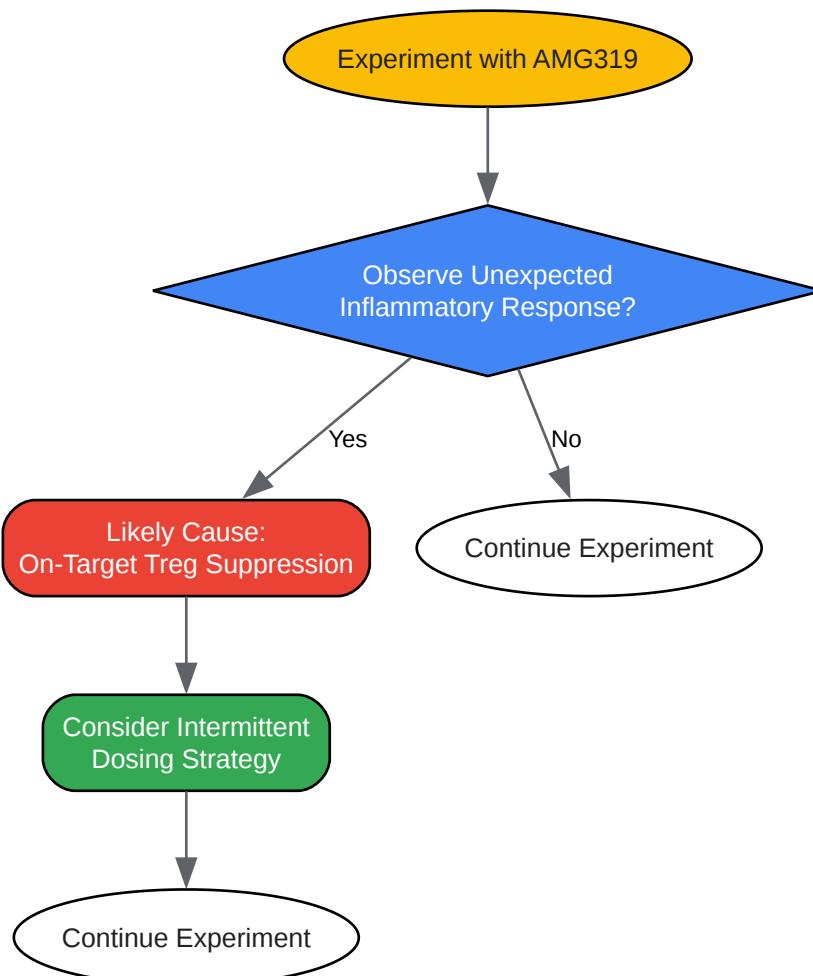
Visualizations



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Caption: Intended mechanism of action of **AMG319** on the PI3K δ signaling pathway.





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